An In-Depth Technical Guide to the Allosteric Dual Inhibition of BRM and BRG1
An In-Depth Technical Guide to the Allosteric Dual Inhibition of BRM and BRG1
Introduction: Targeting the Engine of Chromatin Remodeling
Within the intricate nuclear landscape, the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes function as essential architects of the genome.[1] These multi-subunit machines utilize the energy of ATP hydrolysis to modulate the accessibility of DNA, thereby orchestrating gene expression, replication, and repair.[1][2] At the heart of these complexes lie two mutually exclusive catalytic ATPase subunits: Brahma-related gene 1 (BRG1, also known as SMARCA4) and Brahma (BRM, also known as SMARCA2).[3][4][5] While sharing significant homology, BRG1 and BRM can have both cooperative and antagonistic effects on gene expression, creating a complex regulatory network.[6]
The critical role of SWI/SNF complexes in maintaining cellular homeostasis is underscored by the frequent mutation of their subunits in a wide array of human cancers.[7] While often acting as tumor suppressors, a fascinating dependency has emerged in certain cancer contexts. Specifically, cancers with inactivating mutations in BRG1 often become critically dependent on the remaining activity of its paralog, BRM.[3][4][8] This synthetic lethal relationship presents a compelling therapeutic window, sparking the development of small molecules that can precisely inhibit these ATPases.[8][9][10]
This guide provides a technical deep-dive into the allosteric dual inhibition of BRG1 and BRM, a promising strategy to exploit this synthetic lethality. We will move beyond mere descriptions to explore the causal science behind the discovery, validation, and mechanistic interrogation of these novel therapeutic agents.
The Rationale for Duality: Overcoming Redundancy in Cancer
Targeting a single ATPase, such as BRG1, has shown limited efficacy in some contexts due to functional redundancy provided by BRM.[8] Genetic knockdown experiments have demonstrated that the combined silencing of both BRG1 and BRM is often required to replicate the potent anti-proliferative effects seen with dual inhibitor compounds.[11][12] This suggests that for a significant subset of cancers, particularly hematological malignancies like Acute Myeloid Leukemia (AML), a dependency exists on the SWI/SNF complex as a whole.[11][12][13] Therefore, a dual inhibition strategy offers a more robust approach to completely suppress SWI/SNF catalytic function, mitigating escape mechanisms and enhancing therapeutic impact.
The Allosteric Mechanism: A Subtle Sabotage
Instead of competing with ATP at the highly conserved orthosteric binding site, the current generation of dual inhibitors employs a more sophisticated mechanism: allosteric inhibition.
An allosteric inhibitor binds to a distinct site on the enzyme, inducing a conformational change that indirectly cripples its catalytic activity.[14] This approach can offer superior selectivity and avoid the challenges of targeting the ubiquitous ATP-binding pocket. Recently discovered dual inhibitors of BRM and BRG1 function allosterically, representing a novel class of molecules that modulate SWI/SNF activity.[3][4]
Caption: Allosteric inhibition of BRG1/BRM ATPase activity.
Key Dual Inhibitors and Their Properties
The development of potent and selective dual inhibitors is an active area of research. Compounds like FHD-286 and those from the BRM014 series have emerged as critical tool compounds and clinical candidates.[2][7][13][15][16]
| Compound | Target | IC50 (BRM ATPase) | IC50 (BRG1 ATPase) | Cellular Activity | Status |
| FHD-286 | BRG1/BRM | Potent | Potent | Induces differentiation and lethality in AML models.[15][16] | Clinical Development[16] |
| BRM014 | BRG1/BRM | Potent | Potent | Shows anti-proliferative activity in BRG1-mutant xenografts.[3][7] | Preclinical Tool |
| BRM011 | BRG1/BRM | Potent | Potent | Induces apoptosis and differentiation in AML cell lines.[13] | Preclinical Tool |
A Validated Workflow for Interrogating Dual Inhibitors
A rigorous, multi-step validation process is essential to characterize a novel dual inhibitor. This workflow is designed to build a comprehensive evidence package, from initial biochemical activity to downstream cellular effects.
Caption: A multi-pillar workflow for validating dual BRG1/BRM inhibitors.
Pillar 1: Biochemical Potency and Selectivity
The foundational step is to confirm that the compound directly inhibits the ATPase activity of both BRG1 and BRM.
This assay quantifies ATPase activity by measuring the amount of ADP produced. The rationale for its use is its high sensitivity and robustness, allowing for precise IC50 determination.
Principle: The assay is performed in two steps. First, the ATPase reaction is run. After the reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human BRG1 or BRM enzyme, nucleosome substrate (as the ATPase activity is DNA-dependent[4]), and the test inhibitor at various concentrations in assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 0.1% BSA, 0.01% Tween-20, 2 mM DTT).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of inhibitor dilutions or DMSO vehicle.
-
Enzyme Addition: Add 2.5 µL of enzyme/nucleosome mix to each well and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of ATP solution to start the reaction. Final concentrations should be optimized but are typically in the low nanomolar range for the enzyme and physiological range for ATP.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Pillar 2: Cellular Target Engagement
Demonstrating biochemical potency is necessary but not sufficient. It is crucial to verify that the inhibitor binds to BRG1 and BRM within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[17][18]
Principle: CETSA leverages the principle that ligand binding typically stabilizes a target protein, increasing its resistance to thermal denaturation.[19] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[17]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., an AML cell line like MOLM-13[13]) to ~80% confluency. Treat cells with the inhibitor at various concentrations or DMSO vehicle for 1-2 hours.
-
Heating: Resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C.[20]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the amount of soluble BRG1 and BRM in each sample by Western blotting using specific antibodies. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities. For each inhibitor concentration, plot the normalized band intensity versus temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[21]
Pillar 3: Downstream Functional Genomics
With target engagement confirmed, the final pillar is to elucidate the functional consequences of inhibition. The primary role of BRG1/BRM is to regulate chromatin accessibility; therefore, the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is the most direct and informative readout.[22]
Principle: ATAC-seq uses a hyperactive Tn5 transposase to preferentially cut and ligate sequencing adapters into open, accessible regions of chromatin.[23] Sequencing these fragments reveals a genome-wide map of chromatin accessibility. Inhibition of BRG1/BRM is expected to reduce accessibility at target gene loci.[11][12][24]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the inhibitor (at a concentration shown to engage the target) or DMSO for a defined period (e.g., 24 hours).[13]
-
Nuclei Isolation: Harvest approximately 50,000 cells. Lyse the cells in a hypotonic buffer to release intact nuclei. Pellet the nuclei by centrifugation.[22]
-
Tagmentation: Resuspend the nuclei in the Tn5 transposase reaction mix. Incubate at 37°C for 30 minutes. This step fragments the DNA in open chromatin regions and adds sequencing adapters simultaneously.
-
DNA Purification: Immediately purify the tagmented DNA using a column-based kit to remove the transposase and other proteins.
-
Library Amplification: Amplify the purified DNA by PCR to add indices and generate sufficient material for sequencing. The number of cycles should be minimized to avoid amplification bias.
-
Library QC and Sequencing: Purify the PCR product and assess the library quality and fragment size distribution using a Bioanalyzer or similar instrument. A characteristic nucleosome-free, mono-nucleosome, and di-nucleosome pattern is expected. Sequence the libraries on a high-throughput platform.
-
Bioinformatic Analysis:
-
Align sequenced reads to the reference genome.
-
Call peaks (regions of significant chromatin accessibility) using software like MACS2.
-
Perform differential accessibility analysis between inhibitor-treated and DMSO-treated samples to identify regions that become less accessible upon BRG1/BRM inhibition.[25]
-
Correlate changes in accessibility at promoter and enhancer regions with changes in gene expression from parallel RNA-seq experiments to link chromatin structure changes to transcriptional regulation.[11][12][13]
-
Conclusion and Future Outlook
The allosteric dual inhibition of BRG1 and BRM represents a sophisticated and potent strategy for targeting cancers with specific SWI/SNF complex vulnerabilities. The methodologies outlined in this guide provide a robust framework for the discovery, validation, and deep mechanistic characterization of these inhibitors. As compounds like FHD-286 progress through clinical trials, the insights gained from these techniques will be invaluable for understanding their therapeutic potential, identifying responsive patient populations, and guiding the next generation of chromatin remodeling therapies. The continued exploration of this target class holds immense promise for delivering precision medicines to patients in need.
References
-
Vangamudi, B., et al. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. Journal of Medicinal Chemistry. [Link]
-
Microbe Notes. (2023). Allosteric Inhibition: Mechanism, Cooperativity, Examples. Microbe Notes. [Link]
-
Novartis Institutes for BioMedical Research. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. Novartis OAK. [Link]
-
Cabrero, I. G., et al. (2022). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. PubMed. [Link]
-
Gartin, A. K., et al. (2023). The dual BRG1/BRM (SMARCA4/2) inhibitor FHD-286 induces functional differentiation and splicing defects in preclinical models of acute myeloid leukemia (AML). Molecular Cancer Therapeutics. [Link]
-
Ishizawa, J., et al. (2024). BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor. PubMed. [Link]
-
Vangamudi, B., et al. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. PubMed. [Link]
-
Sandoval, G. J., et al. (2023). The dual BRM/BRG1 (SMARCA2/4) inhibitor FHD-286 induces differentiation in preclinical models of AML. AACR Journals. [Link]
-
Miller, A. L., et al. (2023). Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications. MDPI. [Link]
-
Wu, Q., et al. (2020). BRG1 is a prognostic indicator and a potential therapeutic target for prostate cancer. National Institutes of Health. [Link]
-
Vasileva, V., et al. (2017). Co-regulation of transcription by BRG1 and BRM, two mutually exclusive SWI/SNF ATPase subunits. PMC - NIH. [Link]
-
Wu, Q., et al. (2021). Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. MDPI. [Link]
-
Cabrero, I. G., et al. (2021). Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia. AACR Journals. [Link]
-
Wilson, B. G., et al. (2014). Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers. PNAS. [Link]
-
Wu, Q., et al. (2021). Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma. PMC - NIH. [Link]
-
Vangamudi, B., et al. (2018). Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. Journal of Medicinal Chemistry. [Link]
-
Oike, T., et al. (2013). A synthetic lethality-based strategy to treat cancers harboring a genetic deficiency in the chromatin remodeling factor BRG1. PubMed. [Link]
-
Bultman, S., et al. (2005). A Brg1 mutation that uncouples ATPase activity from chromatin remodeling reveals an essential role for SWI/SNF-related complexes in β-globin expression and erythroid development. PMC. [Link]
-
Harris, L. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Han, Y., et al. (2023). Mechanism of action of the SWI/SNF family complexes. PMC - NIH. [Link]
-
Kadoch, C., et al. (2021). Brg1 Supports B Cell Proliferation and Germinal Center Formation Through Enhancer Activation. PMC. [Link]
-
Puri, P., & Narlikar, G. J. (2024). Opening and changing: mammalian SWI/SNF complexes in organ development and carcinogenesis. The Royal Society. [Link]
-
Pelago Bioscience. (n.d.). Publications. CETSA. [Link]
-
Oike, T., et al. (2013). A Synthetic Lethality–Based Strategy to Treat Cancers Harboring a Genetic Deficiency in the Chromatin Remodeling Factor BRG1. AACR Journals. [Link]
-
Montes, M., et al. (2021). Proteome-wide cellular thermal shift assay reveals novel crosstalk between brassinosteroid and auxin signaling. bioRxiv. [Link]
-
Reeves, G. A., et al. (2023). Chromatin Accessibility Profiling and Data Analysis using ATAC-seq in Nothobranchius furzeri. Stanford University. [Link]
-
ResearchGate. (n.d.). SWI/SNF structure, function and potential allosteric sites. ResearchGate. [Link]
-
Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. PubMed. [Link]
-
Orlando, K. A., et al. (2020). Re-expression of SMARCA4/BRG1 in small cell carcinoma of ovary, hypercalcemic type (SCCOHT) promotes an epithelial-like gene signature. eLife. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Corces, M. R., et al. (2020). Chromatin accessibility profiling by ATAC-seq. eScholarship.org. [Link]
Sources
- 1. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Co-regulation of transcription by BRG1 and BRM, two mutually exclusive SWI/SNF ATPase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A synthetic lethality-based strategy to treat cancers harboring a genetic deficiency in the chromatin remodeling factor BRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - OAK Open Access Archive [oak.novartis.com]
- 12. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. microbenotes.com [microbenotes.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Publications — CETSA [cetsa.org]
- 19. Proteome-wide cellular thermal shift assay reveals novel crosstalk between brassinosteroid and auxin signaling | bioRxiv [biorxiv.org]
- 20. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. web.stanford.edu [web.stanford.edu]
- 23. escholarship.org [escholarship.org]
- 24. Brg1 Supports B Cell Proliferation and Germinal Center Formation Through Enhancer Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. elifesciences.org [elifesciences.org]
